Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate
Overview
Description
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives It is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and an ethyl ester group at the 3rd position of the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 7-fluoro-2-hydroxyacetophenone with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the chromene ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The oxo and ester groups facilitate interactions through hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate: Lacks the fluorine atom at the 7th position.
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of an ethyl ester group.
7-Fluoro-2-oxo-2H-chromene-3-carboxamide: Contains an amide group instead of an ethyl ester group.
Uniqueness
Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties enhance its potential as a lead compound in drug discovery and other applications .
Properties
IUPAC Name |
ethyl 7-fluoro-2-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4/c1-2-16-11(14)9-5-7-3-4-8(13)6-10(7)17-12(9)15/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNSPVGPWYZFJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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